molecular formula C11H11ClO B2569090 2-(2-Chlorophenyl)-1-cyclopropylethan-1-one CAS No. 150322-69-3

2-(2-Chlorophenyl)-1-cyclopropylethan-1-one

Cat. No. B2569090
CAS RN: 150322-69-3
M. Wt: 194.66
InChI Key: CAXVRUHWRJPHLX-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-cyclopropylethan-1-one, also known as Ketamine, is a dissociative anesthetic drug that has been used for both medical and recreational purposes. Ketamine is a Schedule III controlled substance in the United States and is used as an anesthetic in veterinary medicine. However, recent scientific research has shown that Ketamine has potential therapeutic effects in treating depression, anxiety, and other mental illnesses.

Scientific Research Applications

Palladium-Catalyzed Cyclopropanation

In the realm of organic synthesis, 2-(2-Chlorophenyl)-1-cyclopropylethan-1-one demonstrates utility through its involvement in Palladium(II)-catalyzed cyclopropanation processes. Tomilov et al. (1990) highlighted the efficiency of this compound in producing high yields of cyclopropane derivatives when reacted with diazomethane in the presence of bis(benzonitrile)palladium dichloride, showcasing its role in synthesizing structurally complex molecules Tomilov et al., 1990.

Optical Data Storage Applications

The compound's derivatives have been explored for potential applications in optical data storage. Luchita et al. (2011) investigated a diarylethene-fluorene derivative, revealing its efficient reversible photochromic transformation and high quantum yield for cyclization, which points to its suitability for optical data storage uses Luchita et al., 2011.

Facilitating Synthesis of Spirocyclopropane Anellated Heterocycles

The synthesis of spirocyclopropane anellated heterocycles is another area where 2-(2-Chlorophenyl)-1-cyclopropylethan-1-one finds application. Meijere et al. (1989) described how this compound reacts with various bidentate nucleophiles under phase transfer catalysis, leading to the formation of several heterocyclic carboxylates, thus underscoring its versatility in organic synthesis Meijere et al., 1989.

Photochemical Electron Transfer Reactions

The compound's participation in photochemical electron transfer reactions, as explored by Mattes and Farid (1986), demonstrates its reactivity under photoexcitation, leading to dimerizations and nucleophilic additions. This highlights its potential in photochemical studies and the synthesis of novel organic compounds Mattes & Farid, 1986.

Gold(I)-Catalyzed Ring Expansion

In the context of catalysis, 2-(2-Chlorophenyl)-1-cyclopropylethan-1-one has been implicated in gold(I)-catalyzed ring expansion reactions. Sordo and Ardura (2008) provided theoretical insights into the mechanism of such reactions, suggesting conditions under which these transformations proceed most favorably, thus offering a pathway to novel cyclobutanone derivatives Sordo & Ardura, 2008.

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-(2-Chlorophenyl)-1-cyclopropylethan-1-one may also interact with various cellular targets.

Mode of Action

It has been suggested that similar compounds may interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that 2-(2-Chlorophenyl)-1-cyclopropylethan-1-one may also affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Similar compounds have been shown to exhibit cytotoxic activity , suggesting that 2-(2-Chlorophenyl)-1-cyclopropylethan-1-one may also have cytotoxic effects.

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .

properties

IUPAC Name

2-(2-chlorophenyl)-1-cyclopropylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-10-4-2-1-3-9(10)7-11(13)8-5-6-8/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXVRUHWRJPHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-1-cyclopropylethan-1-one

Synthesis routes and methods

Procedure details

10 ml of anhydrous diethyl ether were added to 0.45 g (18.5 mmole) of metallic magnesium, and then a solution of 2.0 ml (15.4 mmole) of 2-chlorobenzyl bromide in 10 ml of diethyl ether was slowly added dropwise to the resulting mixture, whilst stirring; the mixture was then stirred at room temperature for one hour. The resulting solution was slowly added dropwise to a solution of 1.1 ml of cyclopropyl cyanide in 10 ml of diethyl ether over a period of 30 minutes, and then the mixture was stirred at room temperature for 2 hours. At the end of this time, a saturated aqueous solution of ammonium chloride was added to the reaction mixture, and the mixture was stirred at room temperature for 15 minutes. 200 ml of ethyl acetate were then added to the reaction mixture, and the organic layer was separated, washed with water, with a saturated aqueous solution of sodium hydrogencarbonate and with a saturated aqueous solution of sodium chloride, in that order, and dried over anhydrous sodium sulfate; the solvent was then removed by distillation under reduced pressure. The residue thus obtained was subjected to silica gel column chromatography, using a 9:1 by volume mixture of toluene and ethyl acetate as the eluent, to give 2.0 g of the title compound as a colorless oil.
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200 mL
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2 mL
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10 mL
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1.1 mL
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10 mL
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0.45 g
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10 mL
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